molecular formula C13H28 B1212305 2,4,6-Trimethyldecane

2,4,6-Trimethyldecane

Cat. No. B1212305
M. Wt: 184.36 g/mol
InChI Key: NPHSALVLRUCAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decane, 2,4,6-trimethyl- is an alkane.

Scientific Research Applications

  • Gas Separation Applications : A study by Abdulhamid et al. (2021) discusses the synthesis of a sulfonic acid-functionalized trimethyl-substituted polyimide for gas separation. This polyimide displayed enhanced selectivity for CO2/CH4, indicating its potential application in gas separation technologies.

  • 3D Printing of Modified-Release Dosage Forms : In the field of pharmaceuticals, Wang et al. (2016) explored the use of stereolithography (SLA) 3D printing for creating drug-loaded tablets. They used trimethyl-substituted compounds as part of the printing process, showcasing the potential of this chemical in advanced drug delivery systems.

  • Biomarker Discovery for Type 2 Diabetes Mellitus : Yan et al. (2014) identified distinct metabolic signatures in the exhaled breath of type 2 diabetes patients, including 2,4,6-Trimethyldecane. This discovery points towards the application of trimethyl-substituted compounds in non-invasive diagnostics.

  • Organosilicon Chemistry : In a 2004 study, Daiß et al. discussed the use of the Si-2,4,6-Trimethoxyphenyl moiety as a novel protecting group in synthetic organosilicon chemistry, highlighting its potential applications in the synthesis of complex silicon-based compounds.

  • Cationic Polymerization : Research by Mayr et al. (2005) focused on the kinetics of the reactions of benzhydryl cations with 2,4,6-trimethylstyrene, contributing to our understanding of cationic polymerization in the context of polymer science.

  • Photocatalysis and Material Science : A study conducted by Liu et al. (2016) investigated the oxidation reaction of 2,4,6-Trimethylbenzoquinone using magnetic nano-catalysts, revealing applications of trimethyl-substituted compounds in green chemistry and material science.

  • Synthesis and Application in Chemistry : The synthesis methods and applications of related trimethyl compounds, such as 2,4,6-trimethyl benzoic acid, were reviewed by Jia-lian (2002), offering insight into their industrial and chemical applications.

properties

Product Name

2,4,6-Trimethyldecane

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

2,4,6-trimethyldecane

InChI

InChI=1S/C13H28/c1-6-7-8-12(4)10-13(5)9-11(2)3/h11-13H,6-10H2,1-5H3

InChI Key

NPHSALVLRUCAFH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(C)CC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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